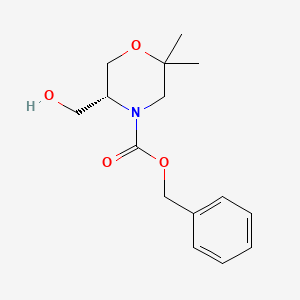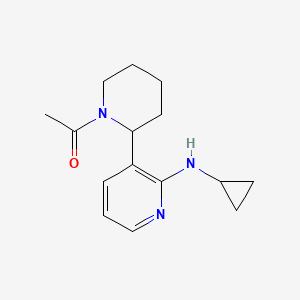
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a cyclopropylamino group attached to a pyridine ring, which is further connected to a piperidine ring through an ethanone linker. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropylamino Group: The cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Attachment to Pyridine: The cyclopropylamine is then reacted with 3-bromopyridine under basic conditions to form 2-(cyclopropylamino)pyridine.
Formation of Piperidine Derivative: The 2-(cyclopropylamino)pyridine is reacted with piperidine in the presence of a suitable catalyst to form 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine.
Final Coupling: The final step involves the coupling of the piperidine derivative with ethanone under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Alkylated pyridine derivatives.
科学的研究の応用
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals[][3].
作用機序
The mechanism of action of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring, exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which contain the pyridine ring, are known for their therapeutic properties.
Uniqueness
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of cyclopropylamino, pyridine, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC名 |
1-[2-[2-(cyclopropylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N3O/c1-11(19)18-10-3-2-6-14(18)13-5-4-9-16-15(13)17-12-7-8-12/h4-5,9,12,14H,2-3,6-8,10H2,1H3,(H,16,17) |
InChIキー |
CZSFVODVERNGRZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)NC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


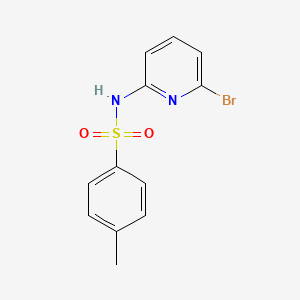
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine](/img/structure/B15059874.png)
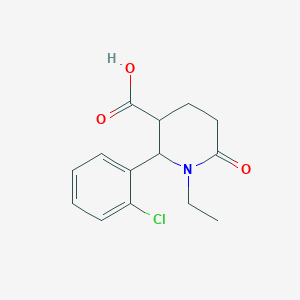

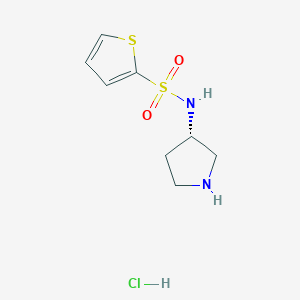
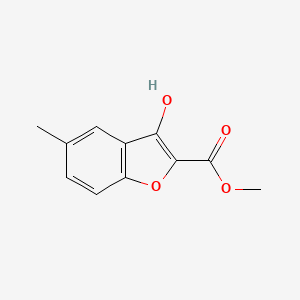
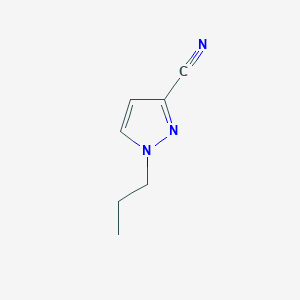
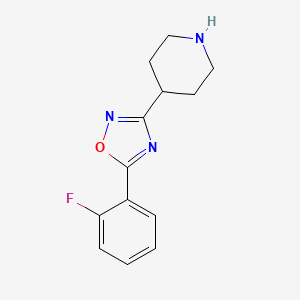
![tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
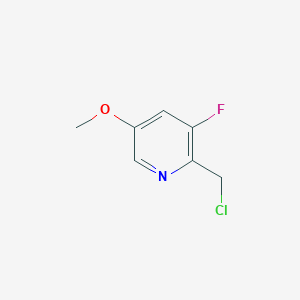
![(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol](/img/structure/B15059927.png)
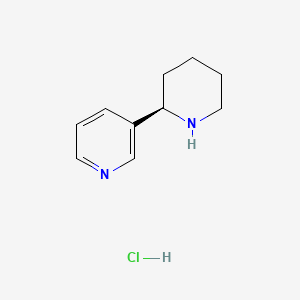
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B15059950.png)
